CID 71422054
Description
Properties
CAS No. |
921764-83-2 |
|---|---|
Molecular Formula |
Be6Na |
Molecular Weight |
77.06287 g/mol |
InChI |
InChI=1S/6Be.Na |
InChI Key |
PRSQRMINYLUKJY-UHFFFAOYSA-N |
Canonical SMILES |
[Be].[Be].[Be].[Be].[Be].[Be].[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 71422054” involves several steps, including the use of specific reagents and catalysts. The detailed synthetic route typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to specific reaction conditions.
Catalysts and Solvents: Catalysts such as manganese or magnesium metal are often used to facilitate the reaction. Solvents like dichloromethane or ethanol may be employed to dissolve the reactants.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure optimal yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Reactants: Large quantities of starting materials are used to produce the compound on a commercial scale.
Automated Systems: Automated systems control the reaction conditions, ensuring consistency and efficiency.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 71422054” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other functional groups, facilitated by catalysts like palladium or copper.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Catalysts: Palladium, copper.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Compound “CID 71422054” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of compound “CID 71422054” involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with cellular receptors, modulating their activity.
Inhibit Enzymes: Act as an enzyme inhibitor, affecting metabolic pathways.
Alter Signaling Pathways: Influence intracellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Analogs
CID 71422054 can be compared to oscillatoxin derivatives (e.g., CID 101283546, CID 156582093) (Figure 1A–D in ), which are macrocyclic polyketides with complex oxygen-rich frameworks . Key differences include:

- Functional Groups : Oscillatoxins often feature lactone rings and conjugated double bonds, whereas this compound’s GC-MS data suggests simpler aromatic/heterocyclic substituents .
- Molecular Weight : Oscillatoxin derivatives (e.g., CID 101283546, MW ~800–1000 Da) are significantly larger than this compound, which likely has a lower MW based on its chromatographic retention time .
Table 1: Structural Comparison
Functional Analogs
describes CIDs like MeNV-HaXS, which are photolabile dimerization agents used for spatiotemporal control of protein interactions. Unlike these engineered CIDs, this compound lacks explicit evidence of photolability or cell permeability.
- Kinase Inhibition : Similar to benzothiophene derivatives (e.g., CID 737737 in ), this compound may exhibit kinase-modulating properties due to aromatic motifs .
- Metabolic Profiling: LC-ESI-MS techniques, as used for ginsenosides (), could differentiate this compound from isomers via collision-induced dissociation (CID) fragmentation patterns .
Table 2: Functional Comparison
Q & A
Q. How to ethically handle discrepancies between preliminary data and published literature on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
